1-[3-(Chloromethylidene)-2,2-dimethoxyazepan-1-yl]ethan-1-one
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Overview
Description
1-[3-(Chloromethylidene)-2,2-dimethoxyazepan-1-yl]ethan-1-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a chloromethylidene group attached to a dimethoxyazepane ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-[3-(Chloromethylidene)-2,2-dimethoxyazepan-1-yl]ethan-1-one involves several steps, typically starting with the preparation of the azepane ring. The chloromethylidene group is then introduced through a series of reactions involving chlorinating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[3-(Chloromethylidene)-2,2-dimethoxyazepan-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloromethylidene group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines .
Scientific Research Applications
1-[3-(Chloromethylidene)-2,2-dimethoxyazepan-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[3-(Chloromethylidene)-2,2-dimethoxyazepan-1-yl]ethan-1-one involves its interaction with specific molecular targets. The chloromethylidene group is reactive and can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve key enzymes and receptors .
Comparison with Similar Compounds
1-[3-(Chloromethylidene)-2,2-dimethoxyazepan-1-yl]ethan-1-one can be compared with similar compounds such as:
1-[3-(Chloromethylidene)-2,2-dimethoxyazepan-1-yl]ethanone: Similar structure but different functional groups.
1,3-dimethyl 2-(chloromethylidene)propanedioate: Another compound with a chloromethylidene group but different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties .
Properties
CAS No. |
61645-45-2 |
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Molecular Formula |
C11H18ClNO3 |
Molecular Weight |
247.72 g/mol |
IUPAC Name |
1-[3-(chloromethylidene)-2,2-dimethoxyazepan-1-yl]ethanone |
InChI |
InChI=1S/C11H18ClNO3/c1-9(14)13-7-5-4-6-10(8-12)11(13,15-2)16-3/h8H,4-7H2,1-3H3 |
InChI Key |
VFRUVZGQFVIVJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC(=CCl)C1(OC)OC |
Origin of Product |
United States |
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